

Structure-Activity Relationship of Thiazole Derivatives: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Methyl-(2-methyl-thiazol-4-ylmethyl)-amine*

Cat. No.: *B119609*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole derivatives, with a focus on analogs of "**Methyl-(2-methyl-thiazol-4-ylmethyl)-amine**". Due to the limited direct research on this specific molecule, this guide draws comparisons from structurally related 2-amino-4-methyl-thiazole and other thiazole-containing compounds to infer potential biological activities and guide future research.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds.^{[1][2]} Derivatives of the thiazole core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.^{[1][2]} This guide synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate the exploration of thiazole derivatives in drug discovery.

Comparative Biological Activity of Thiazole Derivatives

While specific quantitative data for "**Methyl-(2-methyl-thiazol-4-ylmethyl)-amine**" is not readily available in the public domain, the following tables summarize the *in vitro* activity of structurally related 2-aminothiazole and other thiazole derivatives against various biological

targets. This data provides a baseline for understanding the potential efficacy of substitutions on the thiazole ring.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
2-Amino-4-phenylthiazole analog (Compound 10)	HT29 (Colon Cancer)	2.01	[3]
2-Amino-thiazole-5-carboxylic acid phenylamide (Dasatinib analog, Compound 21)	K563 (Leukemia)	16.3	[3]
2-Amino-4-phenylthiazole analog (Compound 20)	H1299 (Lung Cancer)	4.89	[3]
2-Amino-4-phenylthiazole analog (Compound 20)	SHG-44 (Glioma)	4.03	[3]
4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole	-	-	[4]
Thiazole Derivative (4c)	MCF-7 (Breast Cancer)	2.57 ± 0.16	[5]
Thiazole Derivative (4c)	HepG2 (Liver Cancer)	7.26 ± 0.44	[5]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea	HS 578T (Breast Cancer)	0.8	[2]

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives

Compound/Derivative	Target Enzyme	IC50	Reference
Thiazolyl Derivative (4d)	VEGFR-2	-	[6]
4-Chlorophenylthiazolyl Derivative (4b)	VEGFR-2	-	[6]
3-Nitrophenylthiazolyl Derivative (4d)	VEGFR-2	-	[6]
Bis([4][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative (23j)	VEGFR-2	3.7 nM	[9]
Thiazole-piperazine hybrid (3a)	Acetylcholinesterase (AChE)	-	[10]
Thiazole-piperazine hybrid (3c)	Acetylcholinesterase (AChE)	-	[10]
Thiazole-piperazine hybrid (3i)	Acetylcholinesterase (AChE)	-	[10]
Imidazole-Thiazole Derivative (2f)	Acetylcholinesterase (AChE)	$1.60 \pm 0.01 \mu\text{M}$	[11]
Imidazole-Thiazole Derivative (2g)	Acetylcholinesterase (AChE)	$4.40 \pm 0.01 \mu\text{M}$	[11]
2-Amino Thiazole Derivative (6l)	Acetylcholinesterase (AChE)	$0.079 \pm 0.16 \mu\text{M}$	[12]

Key Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring.[4][7]

General Procedure:

- An α -haloketone (1 equivalent) and a thioamide (e.g., thiourea, 1.1-1.5 equivalents) are dissolved in a suitable solvent, such as ethanol or methanol.[7][13][14]
- The reaction mixture is heated to reflux for a period of 30 minutes to 4 hours.[7][13]
- Upon cooling, the reaction mixture is poured into a solution of 5% sodium carbonate to precipitate the product.[14]
- The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.[7][14]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5][15]

Protocol Outline:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.[5][16]
- Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO, with the final concentration not exceeding 0.5%) for 48-72 hours.[15][16]
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[16]
- Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to dissolve the formazan crystals.[16]

- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16] The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[17]

Acetylcholinesterase (AChE) Inhibition Assay

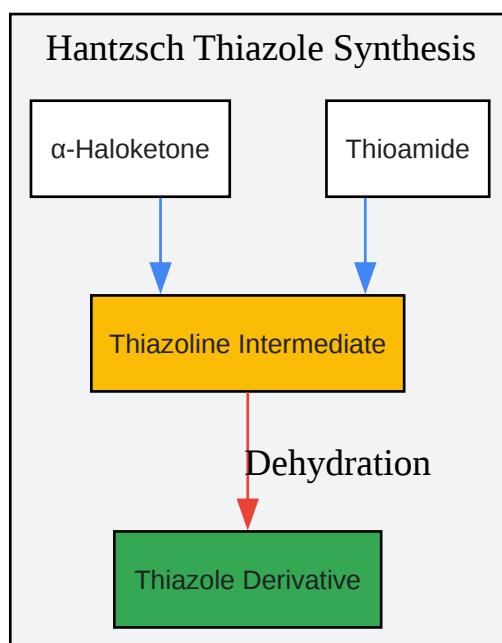
The inhibitory activity of compounds against AChE is often measured using Ellman's colorimetric method.[1][12]

Protocol Outline:

- Enzyme and Substrate Preparation: A solution of AChE is prepared in a phosphate buffer (pH 8.0). The substrate, acetylthiocholine iodide, is also prepared in the buffer.[1]
- Incubation: The enzyme is pre-incubated with various concentrations of the test compounds in a 96-well plate.[1]
- Reaction Initiation: The substrate is added to initiate the reaction.[1]
- Color Development: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added, which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.[1]
- Absorbance Measurement: The absorbance is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.[1]

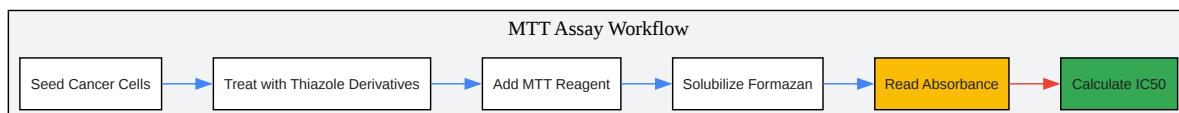
Visualizing Molecular Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.



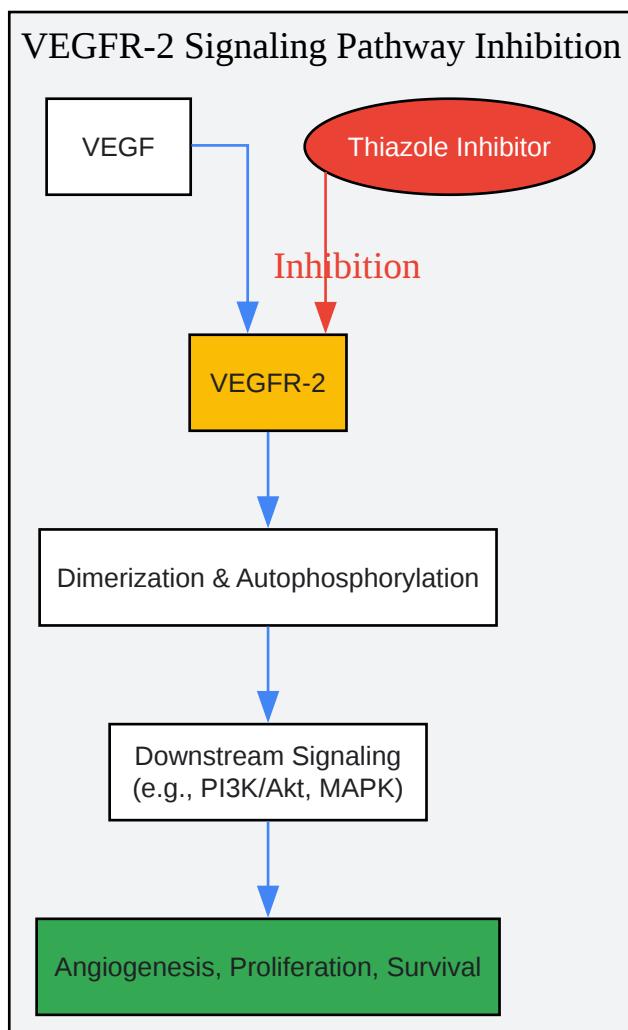
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Caption: General workflow of the Hantzsch thiazole synthesis.



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Caption: Experimental workflow for the MTT cytotoxicity assay.



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